N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide
Description
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic organic compound featuring a naphthamide backbone linked to a dimethylaminoethyl-thiophene moiety. The molecule combines aromatic (naphthalene, thiophene) and tertiary amine functionalities, making it structurally versatile for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between 1-naphthoyl chloride and a substituted ethylamine derivative, as exemplified in analogous compounds . The dimethylamino group enhances solubility in polar solvents, while the thiophene ring contributes to π-π stacking interactions, which are critical for binding in biological systems or self-assembly in materials .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)18(15-10-11-23-13-15)12-20-19(22)17-9-5-7-14-6-3-4-8-16(14)17/h3-11,13,18H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVFIDXISALNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. A common route might include:
Formation of the naphthamide core: This can be achieved by reacting 1-naphthoic acid with an amine under dehydrating conditions.
Introduction of the dimethylaminoethyl group: This step might involve the alkylation of the amide with a dimethylaminoethyl halide.
Attachment of the thiophene ring: The final step could involve a coupling reaction to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This might include:
- Using more efficient catalysts.
- Optimizing reaction conditions to increase yield.
- Implementing purification steps to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted naphthamide derivatives with varied biological and physicochemical properties. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogy to and .
Key Findings
Biological Activity: The dimethylamino-thiophene moiety in the target compound may enhance receptor binding compared to SzR-105, which lacks a thiophene group. Thiophene’s aromaticity facilitates interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors . Unlike quaternary ammonium derivatives (e.g., ’s monomer 1), the target compound’s tertiary amine group avoids permanent positive charge, improving membrane permeability .
Synthetic Routes: The target compound’s synthesis likely parallels ’s method, where a dimethylaminoethyl intermediate reacts with a naphthoyl chloride. This contrasts with SzR-105’s route, which uses hydroxyquinoline carboxamide coupling .
Stability and Impurities :
- Thiophene-containing compounds (e.g., ’s impurities b, d, e) are prone to oxidative degradation, a concern for the target molecule during storage .
- Unlike SzR-105, the absence of a hydrochloride salt in the target compound reduces hygroscopicity but may limit solubility in aqueous media .
Research Implications
The compound’s hybrid structure offers tunable properties for drug design (e.g., CNS-targeting agents due to amine hydrophilicity and thiophene lipophilicity) and functional materials (e.g., self-assembling amphiphiles). However, its stability under oxidative conditions requires further investigation, as suggested by impurity profiles in thiophene derivatives .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a naphthamide core with a dimethylamino group and a thiophene ring, which are critical for its biological activity. The general synthetic route involves:
- Formation of the Naphthamide Core : Reacting 1-naphthoic acid with an amine under dehydrating conditions.
- Introduction of the Dimethylamino Group : Alkylation using dimethylaminoethyl halides.
- Attachment of the Thiophene Ring : A coupling reaction to introduce the thiophene moiety.
This multi-step synthesis requires careful optimization to enhance yield and purity for industrial applications .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the dimethylamino group may enhance binding affinity, while the thiophene ring could facilitate electronic interactions, impacting various signal transduction pathways .
Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing naphthamide structures have been shown to inhibit topoisomerase activity and intercalate DNA, leading to cytotoxic effects in cancer cell lines. The introduction of alkyl or alkoxy groups has been correlated with enhanced antitumor activity .
Case Study : In a comparative study involving phenazine derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, including LoVo cells. The viability assays indicated that certain derivatives had improved potency compared to standard chemotherapeutics like doxorubicin .
Comparative Analysis
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-1-naphthamide | Lacks thiophene ring | Moderate cytotoxicity |
| N-(2-(thiophen-3-yl)ethyl)-1-naphthamide | Lacks dimethylamino group | Limited activity reported |
| N-(2-(dimethylamino)-2-(phenyl)ethyl)-1-naphthamide | Has a phenyl ring instead of thiophene | Enhanced receptor binding |
The combination of both the dimethylamino group and thiophene ring in this compound potentially confers unique electronic and steric properties that may lead to distinct biological activities compared to its analogs .
Q & A
Q. What are the optimized synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-naphthamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be approached via amidation or alkylation reactions. For example, a nucleophilic substitution reaction between 1-naphthoyl chloride and a secondary amine precursor (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base could yield the target compound. Key factors include:
- Solvent selection : Polar aprotic solvents like DMF or DCM improve solubility of intermediates .
- Temperature control : Reactions are typically conducted at 0°C initially to minimize side reactions, followed by stirring at room temperature .
- Purification : Column chromatography or recrystallization from ethanol/diethyl ether mixtures enhances purity. Evidence from similar compounds shows yields >90% under optimized conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of dimethylamino (δ ~2.2–2.5 ppm), thiophene (δ ~6.5–7.5 ppm), and naphthamide protons (δ ~7.8–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C19H21N2OS: 325.1378).
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradient elution .
Q. How does the compound’s structure influence its solubility and preliminary pharmacokinetic properties?
- Methodological Answer : The dimethylamino group enhances water solubility via protonation at physiological pH, while the naphthamide and thiophene moieties contribute to lipophilicity. LogP calculations (e.g., using ChemDraw) predict moderate lipophilicity (~2.5), suggesting balanced blood-brain barrier permeability. Solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are recommended to guide formulation .
Q. What in vitro models are appropriate for preliminary evaluation of antitumor efficacy?
- Methodological Answer :
- Cell lines : Use leukemia (K562) or solid tumor (MCF-7, A549) cell lines, as structurally related compounds show activity against K562 .
- MTT assay protocol : Seed cells at 5,000 cells/well, treat with compound (1–100 µM), incubate for 48–72 hours, and measure absorbance at 570 nm. Include cisplatin as a positive control .
Advanced Research Questions
Q. How can RAFT polymerization be adapted to create polymer-drug conjugates for targeted delivery?
- Methodological Answer :
- RAFT agent selection : Use a trithiocarbonate-based chain transfer agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate) to control polymer growth .
- Conjugation strategy : Synthesize a methacrylate derivative of the compound, then copolymerize with PEG-methacrylate via RAFT (60°C, AIBN initiator).
- Characterization : Gel permeation chromatography (GPC) confirms low polydispersity (<1.2), while dynamic light scattering (DLS) evaluates nanoparticle size (~50–100 nm) .
Q. What strategies resolve contradictions between computational binding predictions and experimental receptor affinity data?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with Rho-associated kinase (ROCK), a target for verosudil analogs .
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (KD, kon/koff) using ROCK-coated sensor chips. Adjust force fields in docking software if discrepancies arise (e.g., solvation effects) .
Q. How do structural modifications at the dimethylamino or thiophene moieties impact pharmacological profiles?
- Methodological Answer :
- SAR study : Synthesize analogs with ethylamino (replacing dimethylamino) or thiophene-2-yl substitutions.
- Testing : Compare IC50 values in ROCK inhibition assays. For example, replacing thiophen-3-yl with thiophen-2-yl reduced potency by 3-fold in related compounds .
Q. What in vivo models are suitable for assessing efficacy in ocular hypertension?
- Methodological Answer :
- Rabbit models : Measure intraocular pressure (IOP) using tonometry after topical administration (e.g., 0.1% w/v solution).
- Formulation : Use benzalkonium chloride (0.01%) as a preservative and boric acid/D-mannitol for isotonicity, as in verosudil formulations .
Q. How can DSC and XRD characterize polymorphic forms, and what are the bioavailability implications?
- Methodological Answer :
- DSC : Identify melting endotherms (e.g., Form I melts at 180°C; Form II at 165°C).
- XRD : Compare diffraction patterns (e.g., Form I shows peaks at 2θ = 12.5°, 15.3°).
- Bioavailability : Amorphous forms exhibit higher dissolution rates but require stability testing under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
